[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
Brand Name: Vulcanchem
CAS No.: 143157-25-9
VCID: VC21140912
InChI: InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m1/s1
SMILES: C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Molecular Formula: C19H16F2O6
Molecular Weight: 378.3 g/mol

[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate

CAS No.: 143157-25-9

Cat. No.: VC21140912

Molecular Formula: C19H16F2O6

Molecular Weight: 378.3 g/mol

* For research use only. Not for human or veterinary use.

[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate - 143157-25-9

Specification

CAS No. 143157-25-9
Molecular Formula C19H16F2O6
Molecular Weight 378.3 g/mol
IUPAC Name [(2R,3R,5R)-3-benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate
Standard InChI InChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m1/s1
Standard InChI Key PRZDMMRKPZAYHW-IIDMSEBBSA-N
Isomeric SMILES C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C([C@@H](O2)O)(F)F)OC(=O)C3=CC=CC=C3
SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3
Canonical SMILES C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)O)(F)F)OC(=O)C3=CC=CC=C3

Introduction

Structural Characterization and Identification

Chemical Identity and Nomenclature

[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate is identified by the CAS registry number 143157-25-9. The IUPAC name accurately reflects its complex structure with specific stereochemistry at positions 2, 3, and 5 of the oxolane ring. The compound belongs to a class of fluorinated tetrahydrofuran derivatives with ester functionalization.

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties that are summarized in Table 1. These properties significantly influence its behavior in chemical reactions and potential biological activities.

Table 1: Physical and Chemical Properties of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate

PropertyValueMethod of Determination
Molecular FormulaC19H16F2O6Elemental analysis
Molecular Weight378.3 g/molMass spectrometry
Physical StateSolidVisual observation
Standard InChIInChI=1S/C19H16F2O6/c20-19(21)15(27-17(23)13-9-5-2-6-10-13)14(26-18(19)24)11-25-16(22)12-7-3-1-4-8-12/h1-10,14-15,18,24H,11H2/t14-,15-,18-/m1/s1Computed
Standard InChIKeyPRZDMMRKPZAYHW-IIComputed

The compound contains several key functional groups: the oxolane (tetrahydrofuran) ring serves as the central scaffold, while the difluoro substitution at the 4-position enhances metabolic stability. The benzoyloxy groups at positions 3 and at the methyl substituent on position 2, along with the hydroxyl group at position 5, provide multiple sites for chemical modifications and biological interactions .

Structural Relationship to Similar Compounds

Comparison with Related Fluorinated Derivatives

[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate shares structural similarities with several related compounds, particularly those containing the 4,4-difluoro-oxolane scaffold. Two notable related compounds are (2R,3R)-2-[(benzoyloxy)methyl]-4,4-difluoro-5-oxooxolan-3-yl benzoate (CAS: 122111-01-7) and ((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate (CAS: 1173824-58-2) .

Table 2: Comparison of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate143157-25-9C19H16F2O6378.3 g/mol5R stereochemistry, hydroxyl at position 5
(2R,3R)-2-[(benzoyloxy)methyl]-4,4-difluoro-5-oxooxolan-3-yl benzoate122111-01-7C19H14F2O6376.3 g/molCarbonyl group at position 5
((2R,3R)-3-(benzoyloxy)-4,4-difluoro-5-hydroxytetrahydrofuran-2-yl)methyl benzoate1173824-58-2C19H16F2O6378.3 g/molDifferent stereochemistry at position 5

The primary differences between these compounds lie in the oxidation state and stereochemistry at position 5 of the oxolane ring. These subtle structural variations can significantly impact their chemical reactivity and potential biological activities .

Structure-Activity Relationships

The specific stereochemistry at positions 2, 3, and 5 of the oxolane ring in [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate is crucial for its potential biological activity. The benzoyloxy groups serve as potential sites for enzymatic hydrolysis, while the difluoro substitution enhances metabolic stability by resisting oxidative degradation. The hydroxyl group at position 5 provides a site for further functionalization or hydrogen bonding interactions with biological targets.

Synthesis and Preparation Methods

Synthetic Routes

Synthetic StepReagentsSolventTemperatureReaction TimeYield Range
BenzoylationBenzoyl chloride, Base (e.g., pyridine)DCM or THF0-25°C6-12 hours65-85%
DifluorinationDAST or Deoxo-FluorDCM-78 to 0°C2-4 hours50-70%
DeprotectionAcid catalysts or TBAFTHF/H2O25°C1-3 hours75-90%

The synthesis typically couples a ribofuranose having a hydroxyl or acetoxy group at C-1 with benzoyl-containing reagents to install the required ester functionalities. The difluorination step represents a significant challenge in the synthetic route and requires careful optimization to achieve good yields while maintaining stereochemical integrity .

Chemical Reactivity and Transformations

Hydrolysis and Esterification

The benzoate esters in [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate are susceptible to hydrolysis under basic or acidic conditions. This reactivity can be exploited for selective deprotection or further functionalization. The hydroxyl group at position 5 can participate in esterification reactions to introduce additional functional groups .

Fluorine-Mediated Reactions

The difluoro substitution at position 4 influences the reactivity of adjacent functional groups. The electron-withdrawing nature of fluorine atoms can enhance the electrophilicity of neighboring carbon atoms, potentially facilitating nucleophilic attack. Additionally, the C-F bonds resist oxidative metabolism, making this structural feature valuable for enhancing the metabolic stability of derived compounds .

Applications in Chemical Research

Synthetic Building Block

[(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate serves as a valuable synthetic intermediate in the preparation of more complex molecules. Its well-defined stereochemistry and diverse functional groups make it useful for constructing libraries of compounds with potential biological activities. The compound can serve as a scaffold for introducing additional functionality through reactions at the hydroxyl group or through modifications following benzoate hydrolysis .

Analytical Methods for Characterization

Spectroscopic Analysis

Characterization of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate typically involves multiple spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides valuable information about the compound's structure, including the stereochemistry at positions 2, 3, and 5. Infrared (IR) spectroscopy helps identify the carbonyl stretching vibrations of the benzoate esters and the hydroxyl group's O-H stretching .

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of [(2R,3R,5R)-3-Benzoyloxy-4,4-difluoro-5-hydroxyoxolan-2-yl]methyl benzoate. Typical purity requirements for research grade material range from 95% to 98%, as determined by HPLC analysis. Mass spectrometry provides confirmation of the molecular formula through accurate mass determination .

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